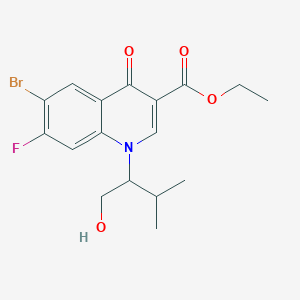
Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves multi-step synthetic routes. These routes often include the bromination and fluorination of quinoline derivatives, followed by esterification and other functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester include other quinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and other functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H19BrFNO4
- Molecular Weight : 400.2 g/mol
- CAS Number : 934161-50-9
Structural Characteristics
The compound features a quinoline core with various substituents, including bromine and fluorine atoms, which are critical for its biological activity. The presence of the hydroxy group enhances its solubility and reactivity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that quinoline derivatives exhibit significant activity against a range of bacterial strains due to their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Antiviral Activity
Recent research has indicated that compounds structurally similar to ethyl 6-bromo-7-fluoro derivatives may possess antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for treating viral infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
The biological activities of ethyl 6-bromo-7-fluoro derivatives are primarily attributed to their interaction with specific molecular targets:
- DNA Gyrase Inhibition : Similar to fluoroquinolones, these compounds may inhibit bacterial DNA gyrase, preventing DNA replication.
- Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation, particularly the NF-kB pathway.
- Membrane Disruption : Some studies suggest that quinoline derivatives can disrupt microbial membranes, leading to cell death.
Case Study 1: Efficacy Against E. coli
In a controlled study, ethyl 6-bromo-7-fluoro was tested against multidrug-resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Anti-inflammatory Response in Animal Models
Animal studies demonstrated that administration of this compound resulted in reduced inflammation markers in models of arthritis. The findings suggest that it could be developed further for therapeutic use in chronic inflammatory conditions.
Properties
Molecular Formula |
C17H19BrFNO4 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H19BrFNO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-13(19)12(18)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3 |
InChI Key |
WEVZXJJVJXHULG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















